1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one
Description
This compound features a propan-1-one backbone attached to a disubstituted phenyl ring, with methylthio (-SCH₃) at the 2-position and trifluoromethylthio (-SCF₃) at the 4-position. The combination of sulfur-based substituents confers distinct electronic and steric properties:
- Methylthio: Electron-donating via sulfur's lone pairs, moderate lipophilicity.
- Trifluoromethylthio: Strongly electron-withdrawing due to the -CF₃ group, high lipophilicity, and metabolic stability .
The propan-1-one moiety lacks additional substitutions (e.g., amino or halogen groups), distinguishing it from cathinone derivatives or UV initiators.
Properties
Molecular Formula |
C11H11F3OS2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-[2-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS2/c1-3-9(15)8-5-4-7(6-10(8)16-2)17-11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
NSQVEZLDBGWOKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of the propan-1-one moiety. Common synthetic routes include:
Nucleophilic Substitution: Starting from a halogenated phenyl compound, nucleophilic substitution reactions can be employed to introduce the methylthio and trifluoromethylthio groups.
Friedel-Crafts Acylation: The propan-1-one moiety can be introduced via Friedel-Crafts acylation using appropriate acylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-1-one moiety can be reduced to form alcohols.
Substitution: The trifluoromethylthio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.
Alcohols: Formed from the reduction of the carbonyl group.
Substituted Derivatives: Formed from substitution reactions involving the trifluoromethylthio group.
Scientific Research Applications
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other biomolecules that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The target compound's dual sulfur substituents balance electron donation (-SCH₃) and withdrawal (-SCF₃), unlike analogs with purely electron-withdrawing groups (e.g., -OCF₃ in ).
2.2 Propanone Backbone Modifications
Key Observations :
- Halogen vs. Sulfur : Brominated analogs (e.g., ) exhibit higher reactivity in radical reactions, whereas sulfur groups favor stability and redox resistance.
Biological Activity
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one, also known by its CAS number 1804103-30-7, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11F3OS2
- Molecular Weight : 280.33 g/mol
- Structure : The compound features a phenyl ring substituted with methylthio and trifluoromethylthio groups, which may influence its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases characterized by inflammation and oxidative damage.
- Cell Proliferation Modulation : Research indicates that compounds with trifluoromethyl groups can influence cell signaling pathways related to proliferation and apoptosis. This suggests potential applications in cancer therapy.
- Enzyme Inhibition : The presence of sulfur atoms in the structure may interact with thiol groups in proteins, potentially leading to enzyme inhibition or activation, which could be leveraged for therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential activities of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one.
| Study | Findings |
|---|---|
| Ball et al. (2016) | Investigated compounds with similar structural motifs and found modulation of immune responses in cancer models, suggesting potential for immunotherapy applications. |
| Qin et al. (2016) | Highlighted the role of thiol-modifying compounds in cancer treatment, indicating that similar structures could target key regulatory proteins involved in tumor progression. |
| CDDO-Me Studies | Showed that structurally related compounds can induce apoptosis through reactive oxygen species (ROS) generation at specific concentrations, pointing towards a mechanism that could be applicable to our compound. |
Potential Applications
Given its structural characteristics and preliminary findings from related compounds, 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one may have several potential applications:
- Cancer Therapy : Its ability to modulate cell proliferation and induce apoptosis suggests it could be explored as a chemotherapeutic agent.
- Anti-inflammatory Agent : Its antioxidant properties may provide benefits in conditions characterized by chronic inflammation.
- Drug Development : The compound's unique structure makes it a candidate for further modifications to enhance its biological activity or reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
